molecular formula C13H22O2 B14593676 1-Cyclohexylheptane-2,6-dione CAS No. 60439-23-8

1-Cyclohexylheptane-2,6-dione

Cat. No.: B14593676
CAS No.: 60439-23-8
M. Wt: 210.31 g/mol
InChI Key: WOAQYTKOJSPSRR-UHFFFAOYSA-N
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Description

1-Cyclohexylheptane-2,6-dione is an organic compound with the molecular formula C13H22O2. It is a diketone, meaning it contains two ketone groups. This compound is notable for its cyclohexyl group attached to a heptane chain, which influences its chemical properties and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Cyclohexylheptane-2,6-dione can be synthesized through various organic reactions. One common method involves the reaction of cyclohexylmagnesium bromide with heptane-2,6-dione under controlled conditions. This Grignard reaction forms the desired diketone product .

Industrial Production Methods: Industrial production of this compound typically involves large-scale Grignard reactions, utilizing cyclohexyl bromide and heptane-2,6-dione as starting materials. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions .

Chemical Reactions Analysis

Types of Reactions: 1-Cyclohexylheptane-2,6-dione undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-Cyclohexylheptane-2,6-dione has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Cyclohexylheptane-2,6-dione involves its interaction with various molecular targets. The diketone groups can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. This interaction can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Uniqueness: 1-Cyclohexylheptane-2,6-dione is unique due to its combination of a cyclohexyl group and two ketone groups on a heptane chain. This structure imparts distinct chemical properties and reactivity, making it valuable in various research and industrial applications .

Properties

CAS No.

60439-23-8

Molecular Formula

C13H22O2

Molecular Weight

210.31 g/mol

IUPAC Name

1-cyclohexylheptane-2,6-dione

InChI

InChI=1S/C13H22O2/c1-11(14)6-5-9-13(15)10-12-7-3-2-4-8-12/h12H,2-10H2,1H3

InChI Key

WOAQYTKOJSPSRR-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CCCC(=O)CC1CCCCC1

Origin of Product

United States

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